molecular formula C10H11NO B1678605 5-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 129075-56-5

5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1678605
M. Wt: 161.2 g/mol
InChI Key: RLLZPXDJYADIEU-UHFFFAOYSA-N
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Description

PD-128763 is a selective inhibitor of poly(ADP-ribose) polymerase. PD-128763 has an IC50 value against the purified enzyme approximately 50X lower than 3-aminobenzamide (3-AB), a widely used specific inhibitor of the enzyme. Exposure of exponentially growing cells to a noncytotoxic concentration (0.5 mM) of PD 128763 for 2 h immediately following X irradiation increased their radiation sensitivity, modifying both the shoulder and the slope of the survival curve. When recovery from sublethal damage and potentially lethal damage was examined in exponential and plateau-phase cells, respectively, postirradiation incubation with 0.5 mM PD 128763 was found not only to inhibit both these processes fully, but also to enhance further the level of radiation-induced cell killing. This is in contrast to the slight effect seen with the less potent inhibitor, 3-AB. The results presented suggest that the mechanism of radiosensitization by PD 128763 is related to the potent inhibition of poly(ADP-ribose) polymerase by this compound.( Radiat Res. 1991 Jun; 126(3):367-71. ).

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Methods : Novel methods have been developed to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one. For instance, Chen Zhan-guo (2008) synthesized a new derivative via a process involving allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation, highlighting a simple operation with higher yield (Chen Zhan-guo, 2008). Similarly, Berk Mujde et al. (2011) reported a novel method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one skeletons, essential for isoquinoline alkaloids, using a process involving Curtius rearrangement (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).

  • Formation of Fused-Ring Derivatives : Bao-xiang Zhao and S. Eguchi (1997) discovered a method for synthesizing 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives via thermal rearrangement of 5-methyleneisoxazolidines, which were obtained from 1,3-dipolar cycloaddition of isoquinoline N-oxides with electron-deficient allenes (Bao-xiang Zhao & S. Eguchi, 1997).

Pharmacological Potential

  • Vasodilation Activity : Zhang San-qi (2010) synthesized novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, demonstrating vasodilation activity at certain concentrations (Zhang San-qi, 2010).

  • Tubulin-Polymerization Inhibitors : Xiao-Feng Wang et al. (2014) evaluated 4-(N-cycloamino)quinazolines, modified from 6-methoxy-1,2,3,4-tetrahydroquinoline, as tubulin-polymerization inhibitors targeting the colchicine site, displaying significant antitumor activity in vivo (Xiao-Feng Wang et al., 2014).

Chemical Analysis and Characterization

  • Spectroscopic Characterization : K. .. Patel and H. S. Patel (2017) conducted spectroscopic and thermal studies on metal complexes of 8-hydroxyquinoline derivatives, showcasing the potential for further chemical analysis (K. .. Patel & H. S. Patel, 2017).

  • K. Onyameh et al. (2019) developed a method for the enantioseparation of a high affinity 5-HT7 receptor ligand, demonstrating the potential for precise chiral separation in pharmaceutical research (Edem K. Onyameh et al., 2019).

Novel Applications in Medical Imaging

  • Synthesis for Medical Imaging : Y. Miyake et al. (2000) devised a method for synthesizing 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, a potential tracer for poly(ADP-ribose) synthetase in positron emission tomography, highlighting its utility in medical diagnostics (Y. Miyake et al., 2000).

properties

IUPAC Name

5-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLZPXDJYADIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156053
Record name 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

129075-56-5
Record name 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129075-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI8AN8XP0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4.7 g (32.2 mmol) of 2,3-dihydro-4-methyl-1H-inden-1-one and 53 g of trichloroacetic acid was heated to 65°. To the resulting solution was added 4.2 g (64.4 mmol) of sodium azide and the mixture was kept at 65° for 18 hours. An additional 1.0 g of sodium azide was then added and heating continued for another four hours. The mixture was diluted with 200 ml of ice water and extracted with ether. The ether extracts were washed with water, saturated sodium hydrogen carbonate, dried (MgSO4), and concentrated. The residue was chromatographed (SiO2, ether to ether/methanol 95/5). The resulting product was recrystallized from toluene to give 2.45 g (47%) of product; mp 141°-143°.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Peukert, U Schwahn - Expert Opinion on Therapeutic Patents, 2004 - Taylor & Francis
Poly(ADP-ribose) polymerase-1 (PARP-1), the most prominent member of the PARP family, is a DNA-binding protein that is activated by nicks in DNA occurring during inflammation, …
Number of citations: 41 www.tandfonline.com
NJ Curtin - DNA Damage, DNA Repair and Disease, 2020 - books.google.com
DNA sustains a very high level of damage from endogenous and environmental sources all the time. This damage is unavoidable, most of it coming from normal metabolic processes, …
Number of citations: 3 books.google.com

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